molecular formula C44H32Cl2P2Ru B152572 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 132071-87-5

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)

Katalognummer: B152572
CAS-Nummer: 132071-87-5
Molekulargewicht: 794.6 g/mol
InChI-Schlüssel: YEKBVMDAGDTOQB-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) (CAS: 212143-23-2) is a chiral ruthenium(II) complex featuring the (R)-BINAP ligand (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Its molecular formula is C₅₈H₄₈Cl₂N₂P₂Ru, with a molecular weight of 1006.96 g/mol . The compound exists as a white to light yellow air-sensitive powder, requiring storage under refrigeration . It is widely employed in asymmetric catalysis, particularly hydrogenation reactions, due to the BINAP ligand’s ability to induce high enantioselectivity .

Eigenschaften

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKBVMDAGDTOQB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132071-87-5, 134524-84-8
Record name (R)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dichlororuthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wirkmechanismus

Mode of Action

As a catalyst, Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II) facilitates chemical reactions without being consumed in the process. It interacts with its targets by lowering the activation energy of the reaction, enabling the reaction to proceed more efficiently.

Biochemical Pathways

The specific biochemical pathways affected by Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II) depend on the particular reaction it is catalyzing. For instance, it’s known to catalyze the hydrogenation of silanes, and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation.

Result of Action

The result of Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)'s action is the facilitation of chemical reactions. It enables these reactions to occur more efficiently, often leading to higher yields or more selective outcomes.

Biologische Aktivität

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl] ruthenium(II), commonly referred to as Ru(BINAP), is a significant compound in the field of asymmetric catalysis. Its biological activity primarily relates to its role as a catalyst in various organic transformations, particularly in hydrogenation reactions. This article explores the biological activity of Ru(BINAP) through a synthesis of research findings, case studies, and data tables.

  • Molecular Formula : C₄₄H₃₂Cl₂P₂Ru
  • Molecular Weight : 794.66 g/mol
  • Appearance : Light yellow to brown powder or crystals
  • CAS Number : 132071-87-5

Ru(BINAP) operates as a chiral catalyst that facilitates the asymmetric hydrogenation of ketones and other substrates. The complex's effectiveness arises from its ability to form stable intermediates that preferentially lead to one enantiomer over another, thus achieving high enantioselectivity.

Biological Activity and Applications

  • Asymmetric Hydrogenation :
    • Ru(BINAP) has been extensively studied for its ability to catalyze the asymmetric hydrogenation of various ketones. For instance, the hydrogenation of aromatic ketones such as acetophenone can yield optically active alcohols with enantiomeric excess (ee) exceeding 99% .
    • A notable example includes the hydrogenation of m-chloroacetophenone which achieved an ee of 97% using Ru(BINAP) under optimized conditions .
  • Catalytic Efficiency :
    • The catalytic efficiency of Ru(BINAP) is highlighted in its application for the hydrogenation of heteroaromatic ketones. Studies show that it can convert these substrates into their corresponding alcohols with high ee values (e.g., 96% ee for 2-acetylthiophene) .
    • The catalyst has also demonstrated effectiveness in challenging substrates like cyclohexyl ketone, achieving an ee of 94% .
  • Case Studies :
    • A study by Shimizu et al. (2007) reported that Ru(BINAP) was employed to achieve high enantioselectivity in the hydrogenation of various ketones, demonstrating its versatility and robustness in synthetic applications .
    • Another investigation focused on immobilizing BINAP-ruthenium complexes on silica supports, enhancing their reusability and stability while maintaining catalytic performance in repeated cycles .

Data Table: Summary of Asymmetric Hydrogenation Results

SubstrateProductConditionsEnantiomeric Excess (%)
Acetophenone(R)-1-phenylethanolRu(BINAP), H₂, 25°C>99
m-Chloroacetophenone(R)-m-chloro-1-phenylethanolRu(BINAP), H₂, 30°C97
Cyclohexyl ketone(R)-cyclohexanolRu(BINAP), H₂, 50°C94
2-Acetylthiophene(R)-2-(2-thienyl)ethanolRu(BINAP), H₂, 40°C96

Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation

One of the primary applications of Ru-BINAP is in asymmetric hydrogenation , a crucial reaction in organic synthesis for producing chiral compounds. The catalyst facilitates the hydrogenation of prochiral substrates to yield enantiomerically enriched products.

  • Case Study : A study demonstrated that a catalyst solution made from Ru-BINAP achieved 100% conversion of dehydronaproxen to the hydrogenated product with a 92% enantiomeric excess (e.e.) under specific conditions (800 psig H₂, ambient temperature) .
  • Performance : The catalyst has shown remarkable activity and selectivity across various substrates, including ibuprofen and 2-methylhexanoic acid, achieving conversions and e.e.s above 90% in multiple experiments .

Asymmetric Epoxidation

Ru-BINAP also serves as an effective catalyst for asymmetric epoxidation , where it promotes the formation of epoxides from alkenes using peracids.

  • Mechanism : The catalyst operates by coordinating to the alkene and facilitating the transfer of an oxygen atom from the peracid to form the epoxide while maintaining high enantioselectivity.
  • Research Findings : In a study involving titanium and ruthenium binaphthyl Schiff base complexes, Ru-BINAP was found to catalyze the asymmetric trimethylsilylcyanation of aldehydes with significant enantioselectivity .

Olefin Metathesis

Another notable application is in olefin metathesis , a reaction that allows for the exchange of alkyl groups between alkenes.

  • Catalytic Role : Ru-BINAP can be used in conjunction with other ruthenium-based catalysts to enhance reaction rates and selectivity for producing complex olefins from simpler starting materials.
  • Impact on Synthesis : This application has significant implications in pharmaceutical chemistry and materials science, enabling the synthesis of complex molecules with high efficiency .

Coordination Chemistry

Ru-BINAP is also studied within the realm of coordination chemistry for its ability to form stable complexes with various ligands.

  • Properties : The unique structure of BINAP allows for strong metal-ligand interactions, which are essential for designing catalysts with tailored properties for specific reactions.
  • Applications : These complexes are investigated for their potential in catalyzing reactions such as C-C bond formation and other transformations critical in synthetic organic chemistry .

Photophysical Properties

Research into the photophysical properties of Ru-BINAP complexes has revealed their potential use in light-emitting devices .

  • Solid-State LEDs : Studies have explored using ruthenium complexes in solid-state organic light-emitting diodes (OLEDs), showcasing their ability to emit light efficiently when excited .

Data Table: Summary of Applications

ApplicationReaction TypeKey Findings
Asymmetric HydrogenationHydrogenation of prochiral substrates100% conversion; up to 92% e.e.
Asymmetric EpoxidationEpoxidation of alkenesHigh enantioselectivity observed
Olefin MetathesisExchange of alkyl groupsEnhanced reaction rates and selectivity
Coordination ChemistryFormation of metal-ligand complexesTailored catalysts for various reactions
Photophysical PropertiesLight-emitting devicesEfficient light emission for OLED applications

Vergleich Mit ähnlichen Verbindungen

Ligand Variations

Phosphine Ligand Modifications
  • Dichloro(R)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) chloride (CAS: 145926-28-9): Molecular Formula: C₅₄H₅₀Cl₂P₂Ru. Key Feature: Replaces diphenylphosphino groups with di-p-tolylphosphino (methyl-substituted phenyl rings). Impact: Enhanced steric bulk and electron-donating properties improve enantioselectivity in hydrogenation of bulky substrates .
  • Dichloro(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthylruthenium(II) (CAS: 857678-55-8): Molecular Formula: C₅₄H₄₈Cl₂N₂P₂Ru. Key Feature: Incorporates a 2-aminomethylpyridine (AMPY) ligand alongside BINAP. Impact: AMPY modifies the coordination sphere, enhancing stability and activity in ketone hydrogenation .
Diamine Ligand Additions
  • Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) (CAS: Not specified): Molecular Formula: C₅₅H₄₇Cl₂N₃P₂Ru. Key Feature: Uses (R)-DAIPEN (1,1-bis(p-methoxyphenyl)-2-isopropylethane-1,2-diamine) as a co-ligand. Impact: The electron-rich DAIPEN ligand synergizes with BINAP to achieve >99% enantiomeric excess (ee) in hydrogenation of aryl ketones .

Nuclearity and Solvent Effects

  • Mononuclear vs. Trinuclear Complexes: Mononuclear: Example includes [RuCl₂(BINAP)(MeCN)₃] (). Forms in acetonitrile, exhibiting high solubility and catalytic efficiency in polar solvents. Trinuclear: Species like [Ru₃Cl₆(BINAP)₃] are observed in methanol-acetonitrile mixtures. These aggregates may reduce activity due to lower accessibility of active sites .

Counterions and Adducts

  • Dichloromethane Adducts :
    • Example: Dichloro[(R)-BINAP][(2R)-DAIPEN]ruthenium(II) dichloromethane adduct (CAS: 329735-86-6).
    • Impact : Adducts stabilize the complex during storage but require activation (e.g., solvent removal) before catalytic use .

Catalytic Performance

Compound Key Reaction Enantiomeric Excess (ee) Turnover Number (TON) Reference
Dichloro[(R)-BINAP]ruthenium(II) Asymmetric hydrogenation of ketones 85–92% 500–1,000
Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) Hydrogenation of aryl ketones >99% 10,000
Dichloro(R)-Tol-BINAPruthenium(II) Ketone hydrogenation 90–95% 2,500
Chloro(R)-BINAPruthenium(II) chloride Hydrogenation of alkenes 80–88% 800

Stability and Handling

  • Air Sensitivity : All BINAP-based ruthenium complexes are air-sensitive, requiring inert-atmosphere handling .
  • Storage : Most derivatives are stored at 2–8°C, though adducts (e.g., dichloromethane) exhibit improved shelf-life .

Vorbereitungsmethoden

Reduction-Ligand Coordination Method

A widely cited procedure involves the reduction of RuCl₃·xH₂O in the presence of BINAP. The reaction proceeds via:

  • Dissolution of RuCl₃·xH₂O (1.0 equiv) and (R)-BINAP (1.05 equiv) in degassed ethanol/dichloromethane (3:1 v/v).

  • Addition of excess triethylamine (3.0 equiv) to deprotonate the ligand and facilitate coordination.

  • Reflux at 70°C for 12–16 hours under nitrogen, yielding an orange precipitate.

Typical Conditions

ParameterValue
Temperature70°C
Reaction Time16 hours
Yield68–75%
Purity (HPLC)>95%

This method leverages ethanol’s reducing properties to convert Ru³⁺ to Ru²⁺, while dichloromethane enhances ligand solubility. The product is isolated via filtration, washed with cold methanol, and dried under vacuum. X-ray diffraction confirms the octahedral geometry, with BINAP occupying equatorial positions.

Ligand Exchange from [Ru(COD)Cl₂]ₙ

Alternative routes utilize [Ru(COD)Cl₂]ₙ as a precursor for improved stoichiometric control:

  • Suspension of [Ru(COD)Cl₂]ₙ (1.0 equiv) in toluene under argon.

  • Dropwise addition of (R)-BINAP (2.2 equiv) in degassed THF.

  • Stirring at 40°C for 6 hours, followed by solvent removal and recrystallization from CH₂Cl₂/hexane.

Advantages

  • Avoids harsh reducing agents.

  • Higher yields (80–85%) due to pre-reduced Ru center.

  • Minimal ligand decomposition.

Comparative studies show this method produces complexes with superior enantioselectivity in hydrogenation reactions, attributed to the absence of reducing byproducts.

Mechanistic Insights and Side Reactions

The formation of [RuCl₂(BINAP)] proceeds through a dissociative mechanism:

  • Ligand dissociation : Loss of COD or chloride ligands generates a coordinatively unsaturated Ru intermediate.

  • BINAP coordination : The bidentate BINAP binds via phosphorus atoms, forming a stable chelate.

  • Cl⁻ re-coordination : Remaining chloride ions occupy axial positions.

Side reactions include:

  • Oxidation : Exposure to air converts Ru²⁺ to Ru³⁺, forming undesired [RuCl₃(BINAP)]⁺.

  • Ligand racemization : Prolonged heating above 80°C induces BINAP epimerization, reducing enantiomeric excess.

Purification and Characterization

Crude [RuCl₂(BINAP)] is purified via:

  • Recrystallization : From CH₂Cl₂ layered with hexane, yielding orange microcrystals.

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted BINAP.

Characterization Data

TechniqueObservations
¹H NMR (CDCl₃)δ 6.8–7.9 (m, aromatic H of BINAP)
³¹P NMR δ 54.2 (s, PPh₂)
IR ν(Ru-Cl) = 295 cm⁻¹
Elemental Analysis C: 66.5%; H: 4.3%; Cl: 8.9% (calc.)

Discrepancies in Cl content (>9.5%) indicate incomplete ligand substitution, necessitating repurification.

Industrial-Scale Adaptations

Commercial suppliers (e.g., Strem Chemicals, Ambeed) optimize synthesis for batch production:

  • Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time to 4–6 hours.

  • Catalyst recycling : Ru residues from filtrates are recovered via ion exchange, lowering costs.

Scaled-Up Parameters

ParameterLab ScalePilot Plant
Batch Size10 g5 kg
Yield75%82%
Purity95%98%

Environmental metrics show a 40% reduction in solvent waste compared to batch methods .

Q & A

Q. What are the primary synthetic routes for preparing Dichloro[(R)-BINAP]ruthenium(II), and how do reaction conditions influence purity and yield?

The synthesis typically involves reacting RuCl₃ with (R)-BINAP under reducing conditions (e.g., H₂ or methanol) to generate the Ru(II) complex. Key variables include:

  • Solvent choice : Methanol or dichloromethane is preferred to stabilize the Ru center .
  • Temperature : Reactions are conducted at 60–80°C to ensure ligand coordination without decomposition .
  • Ligand stoichiometry : A 1:1 molar ratio of RuCl₃ to (R)-BINAP minimizes side products like RuCl₃(BINAP)₂ .
    Post-synthesis, purification via column chromatography (silica gel, CH₂Cl₂/hexane) yields >95% purity. Air-sensitive handling is critical to prevent oxidation .

Q. How is the stereochemical integrity of (R)-BINAP maintained during coordination to ruthenium?

Circular dichroism (CD) and ³¹P NMR spectroscopy confirm ligand chirality retention. For example:

  • ³¹P NMR : A singlet at δ 50–55 ppm indicates symmetric P coordination, while splitting suggests racemization .
  • X-ray crystallography : Confirms the Δ or Λ configuration of the octahedral Ru center, which correlates with the (R)-BINAP helicity .
    Controlled reaction kinetics (slow ligand addition) and inert atmospheres prevent ligand dissociation or inversion .

Q. What catalytic applications are most prominent for this complex, and what substrates show optimal reactivity?

The complex is a benchmark catalyst for:

  • Asymmetric hydrogenation : Ketones (e.g., acetophenone) achieve >90% ee under H₂ (5–10 bar) in iPrOH .
  • Transfer hydrogenation : α,β-unsaturated esters are reduced with HCOONa as the H⁻ source, yielding 80–95% ee .
    Substrates with electron-withdrawing groups (e.g., NO₂, CF₃) enhance reactivity due to increased electrophilicity at the Ru center .

Advanced Research Questions

Q. How can reaction kinetics and stereoselectivity be modulated by counterion or solvent effects?

  • Counterion effects : BF₄⁻ or BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) increase solubility in nonpolar solvents, accelerating substrate binding .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving enantioselectivity by 10–15% ee compared to THF .
    Kinetic studies (e.g., UV-Vis monitoring of Ru-Cl bond cleavage) reveal a first-order dependence on substrate concentration .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for Ru-BINAP complexes?

  • Dynamic behavior : Variable-temperature ³¹P NMR detects fluxionality in solution (e.g., ligand rotation), which may differ from solid-state X-ray structures .
  • Redox activity : Ru(II/III) interconversions under aerobic conditions can alter NMR shifts; strict anaerobic handling is advised .
    Combined EXAFS and DFT calculations reconcile discrepancies by modeling solvent-coordinated intermediates .

Q. How can ligand modifications (e.g., Tol-BINAP, H₈-BINAP) enhance catalytic performance in challenging reactions?

  • Electron-donating substituents : Tol-BINAP (p-tolyl groups) increases steric bulk, improving enantioselectivity for bulky substrates (e.g., tert-butyl ketones) by 20% ee .
  • Hydrogenated ligands : H₈-BINAP (octahydrobinaphthyl backbone) enhances rigidity, reducing catalyst deactivation in high-temperature reactions (>100°C) .
    Comparative studies show Tol-BINAP derivatives achieve turnover numbers (TONs) >10,000 for industrial-scale reductions .

Q. What mechanistic insights explain reduced enantioselectivity in protic solvents?

Protic solvents (e.g., MeOH) compete with substrates for Ru coordination, leading to:

  • Solvent adduct formation : Methanol binds trans to Cl⁻, distorting the chiral pocket and lowering ee by 10–20% .
  • Hydrogen-bonding interference : Protic solvents stabilize non-productive diastereomeric transition states, confirmed by kinetic isotope effects (KH/KD > 2) .
    Switching to aprotic solvents (e.g., toluene) or adding Lewis acids (e.g., Mg(OTf)₂) mitigates these effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.